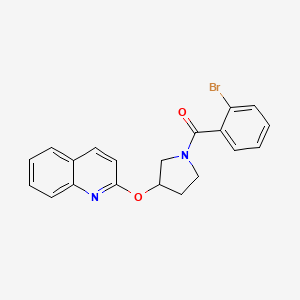
(2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group, a quinoline moiety, and a pyrrolidinone ring, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline derivative and the bromophenyl compound. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:
Bromination: : The starting material, phenyl compound, is brominated to introduce the bromophenyl group.
Quinoline Synthesis: : Quinoline derivatives are synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Coupling Reaction: : The bromophenyl and quinoline derivatives are coupled using a suitable catalyst, such as palladium or copper, under specific reaction conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity of the final product. Additionally, safety measures and environmental considerations would be taken into account to minimize waste and ensure safe handling of reagents.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert certain functional groups within the molecule.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas are typical reducing agents.
Substitution Reagents: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, aldehydes, or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: : It can serve as a probe or inhibitor in biological studies to investigate various biochemical pathways and processes.
Medicine: : The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: : It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
(2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:
2-Bromophenylmethanone: : This compound lacks the quinoline and pyrrolidinone moieties, making it less complex and potentially less versatile.
3-(Quinolin-2-yloxy)pyrrolidin-1-ylmethanone: : This compound lacks the bromophenyl group, resulting in different chemical properties and reactivity.
2-Bromophenylquinoline: : This compound combines the bromophenyl and quinoline moieties but lacks the pyrrolidinone ring, leading to different biological and chemical properties.
The uniqueness of This compound lies in its combination of these three functional groups, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
(2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c21-17-7-3-2-6-16(17)20(24)23-12-11-15(13-23)25-19-10-9-14-5-1-4-8-18(14)22-19/h1-10,15H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUGQGDBXNBCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
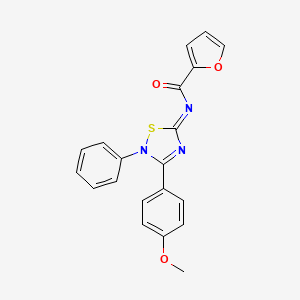
![N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900491.png)
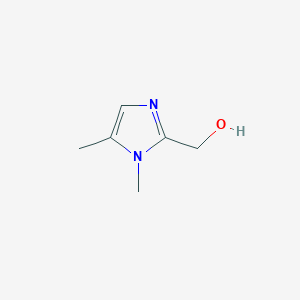
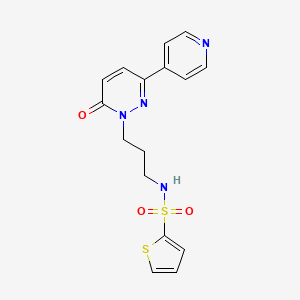
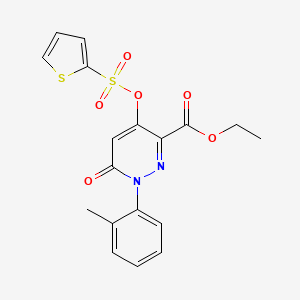
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2900496.png)
![methyl 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B2900498.png)
![2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile](/img/structure/B2900501.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2900502.png)
![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2900503.png)

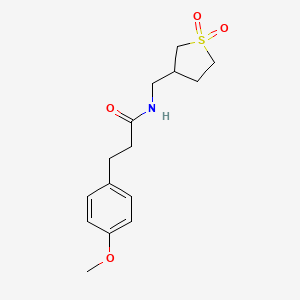
![4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2900509.png)

